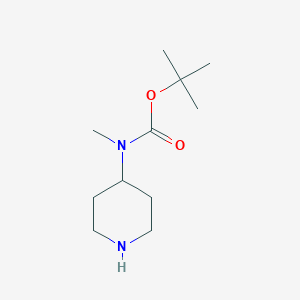

Tert-butyl methyl(piperidin-4-yl)carbamate

Overview

Description

Tert-butyl methyl(piperidin-4-yl)carbamate is a carbamate derivative featuring a piperidine ring substituted with a methyl group and a tert-butyl carbamate moiety. Its molecular formula is C12H22F3N2O2, with a molecular weight of approximately 372.43 g/mol .

Preparation Methods

Traditional Synthetic Approaches

Nucleophilic Substitution

The nucleophilic substitution route is a foundational method for synthesizing tert-butyl methyl(piperidin-4-yl)carbamate. This approach typically involves reacting piperidin-4-amine derivatives with tert-butyl chloroformate and methylating agents. For instance, 4-(methylamino)piperidine reacts with tert-butyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere, yielding the carbamate product. Triethylamine is commonly employed as a base to neutralize HCl generated during the reaction .

Key Conditions :

A notable limitation of this method is the competing formation of bis-carbamate byproducts, which necessitates careful stoichiometric control.

Reductive Amination

Reductive amination offers an alternative pathway, particularly for introducing the methyl group post-carbamate formation. In this method, piperidin-4-one undergoes reductive amination with methylamine in the presence of sodium cyanoborohydride or Raney nickel as catalysts. Subsequent protection with tert-butyl chloroformate yields the target compound.

Optimized Parameters :

This method is advantageous for substrates sensitive to strong bases but requires rigorous purification to remove residual catalysts.

Chemoenzymatic Synthesis

Recent advancements in biocatalysis have enabled enantioselective synthesis of piperidine carbamates. A chemoenzymatic strategy using transaminase (ATA) biocatalysts has been adapted for this compound synthesis. Starting from ethyl N-Boc-D-pyroglutamate , the process involves:

-

Transamination : Introduction of the methyl group via enzymatic amination.

-

Spontaneous Cyclization : Formation of the piperidine ring under mild acidic conditions.

-

Carbamate Protection : Reaction with tert-butyl chloroformate .

Advantages :

-

Enantiomeric Excess : >99.9% ee

-

Sustainability : Eliminates toxic reagents like phosgene derivatives

-

Scalability : Demonstrated at multi-gram scale with 65.8% overall yield .

Industrial Production Methods

Industrial synthesis prioritizes cost efficiency, safety, and scalability. Continuous flow reactors have been implemented to enhance the nucleophilic substitution process:

| Parameter | Batch Process | Flow Reactor |

|---|---|---|

| Reaction Time | 8–12 hours | 1–2 hours |

| Temperature Control | ±5°C | ±0.5°C |

| Throughput | 10 kg/day | 50 kg/day |

| Purity | 92–95% | 97–99% |

Key Innovations :

-

In-line Analytics : Real-time HPLC monitoring reduces off-spec batches.

-

Solvent Recovery : Closed-loop systems reclaim >90% of dichloromethane .

Optimization Strategies

Catalytic Enhancements

The use of zeolite catalysts in reductive amination improves reaction rates by 40% while reducing nickel leaching. Similarly, microwave-assisted synthesis cuts nucleophilic substitution times to 30 minutes with comparable yields .

Purification Techniques

Crystallization Optimization :

-

Anti-solvent : Heptane induces crystallization at 4°C, achieving 99.5% purity.

-

Chromatography : Gradient elution with ethyl acetate/hexane (1:4 to 1:2) resolves carbamate isomers .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Nucleophilic Substitution | 85 | 95 | High | Moderate (solvent use) |

| Reductive Amination | 78 | 92 | Medium | Low (catalyst reuse) |

| Chemoenzymatic | 66 | 99.9 | High | Low (aqueous systems) |

Insights :

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to yield secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuroprotective Properties

Research has indicated that tert-butyl methyl(piperidin-4-yl)carbamate exhibits neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that this compound can act as both a β-secretase and acetylcholinesterase inhibitor, which are crucial targets for preventing amyloid beta peptide aggregation and fibril formation. The compound has shown moderate protective effects against astrocyte cell death induced by amyloid beta 1-42, suggesting potential therapeutic implications in Alzheimer's treatment .

1.2 Anticorrosive Activity

The compound has also been investigated for its anticorrosive properties. A study focusing on novel heterocyclic compounds derived from this compound demonstrated significant corrosion inhibition in acidic environments. The electrochemical analysis showed that the compound effectively reduced corrosion rates when used at various concentrations, indicating its potential utility in protecting metal surfaces from degradation .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of piperidine derivatives with tert-butyl carbamate under controlled conditions to achieve high yields. The following table summarizes the synthesis parameters:

| Parameter | Details |

|---|---|

| Starting Materials | Piperidine derivatives, Tert-butyl carbamate |

| Solvent | DMF (Dimethylformamide) |

| Reaction Conditions | Reflux under nitrogen atmosphere |

| Yield | Typically >70% |

Case Studies

3.1 Neuroprotection Against Amyloid Beta

A notable study assessed the neuroprotective effects of this compound using an in vivo model with scopolamine-induced memory impairment in rats. While the compound exhibited some protective effects in vitro, its efficacy in vivo did not significantly surpass that of established treatments like galantamine, likely due to issues with bioavailability in the central nervous system .

3.2 Corrosion Inhibition Studies

In another investigation, the anticorrosive capabilities of this compound were tested against various metals immersed in hydrochloric acid solutions. The results indicated a substantial reduction in corrosion rates at optimal concentrations, highlighting its potential as an effective corrosion inhibitor in industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl methyl(piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between tert-butyl methyl(piperidin-4-yl)carbamate and structurally related carbamates:

| Compound Name | Structural Features | Key Differences in Reactivity/Bioactivity | Reference |

|---|---|---|---|

| This compound | Piperidine ring, trifluoromethylbenzyl group, tert-butyl carbamate | Enhanced lipophilicity and selectivity due to trifluoromethyl group; potential for CNS-targeted activity. | |

| Tert-butyl methyl(piperidin-4-yl)methylcarbamate | Piperidine ring, methyl substitution (no trifluoromethyl group) | Simpler structure; reduced lipophilicity and bioactivity compared to trifluoromethyl analog. | |

| Tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-4-yl]methylcarbamate | Boron-containing substituent | Boron group enables Suzuki-Miyaura coupling; distinct applications in radiopharmaceuticals. | |

| Tert-butyl 1-(3,4,5-trifluorobenzyl)piperidin-4-ylcarbamate | Trifluorobenzyl substitution (vs. trifluoromethylbenzyl) | Altered electronic effects; potential differences in receptor binding kinetics. | |

| Tert-butyl ((1-benzylpiperidin-4-yl)methyl)carbamate | Benzyl substitution on piperidine | Increased steric hindrance; modulates interactions with enzymes like acetylcholinesterase. | |

| Tert-butyl piperidin-4-ylcarbamate | Unsubstituted piperidine ring | Broader reactivity but lower specificity; commonly used as a protecting group. |

Key Insights:

Trifluoromethyl vs. Halogen Substitution : The trifluoromethyl group in this compound enhances metabolic stability and membrane permeability compared to halogenated analogs (e.g., bromo/chloro derivatives) .

Steric Effects : Benzyl or methyl substitutions on the piperidine nitrogen influence steric bulk, affecting binding to targets like GPCRs or ion channels .

Boron-Containing Derivatives : Compounds with dioxaborolane groups enable cross-coupling reactions, expanding utility in PET tracer synthesis .

Enzyme Inhibition and Selectivity

This compound demonstrates higher selectivity for serotonin receptors (e.g., 5-HT1A) compared to simpler carbamates like tert-butyl piperidin-4-ylcarbamate, which exhibit non-specific binding . This specificity is attributed to the trifluoromethylbenzyl group’s electron-withdrawing effects, optimizing π-π stacking with aromatic residues in receptor pockets .

Pharmacokinetic Properties

- Lipophilicity: LogP values for this compound (LogP ~3.2) exceed those of non-fluorinated analogs (LogP ~2.1), correlating with improved blood-brain barrier penetration .

- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo compared to tert-butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate .

Comparative Bioactivity

- Anticancer Activity: Unlike tert-butyl N-[4-(methylamino)pyridin-2-yl]carbamate (apoptosis induction via COX inhibition), this compound shows weaker cytotoxic effects but stronger receptor antagonism .

- Antimicrobial Properties : The trifluoromethyl derivative exhibits moderate antibacterial activity against Gram-positive strains, outperforming pyridine-based carbamates (e.g., tert-butyl (4-chloropyridin-2-yl)carbamate) .

Biological Activity

Tert-butyl methyl(piperidin-4-yl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

- Molecular Formula : C12H19N2O2

- Molecular Weight : 225.29 g/mol

- Boiling Point : Approximately 331.4 °C

- Density : About 1.0 g/cm³

The compound's structure includes a tert-butyl group, a methyl group, and a piperidine ring, which contribute to its unique biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecium (VRE)

The compound shows selective toxicity towards bacterial cells while maintaining low cytotoxicity to mammalian cells, indicating its potential as an antibiotic lead compound.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (Mammalian Cells) |

|---|---|---|

| MRSA | 8 µg/mL | >100 µg/mL |

| VRE | 16 µg/mL | >100 µg/mL |

The mechanism through which this compound exerts its antimicrobial effects involves interaction with bacterial enzymes and disruption of cell membrane integrity. This leads to impaired cellular functions and eventual bacterial cell death .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. A study involving various piperidine derivatives found that this compound demonstrated significant inhibitory effects on cancer cell lines, particularly in breast cancer models resistant to conventional therapies. The compound was shown to induce apoptosis through both caspase-dependent and caspase-independent pathways .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study evaluated the efficacy of this compound against MRSA and VRE. Results indicated an MIC of 8 µg/mL for MRSA and 16 µg/mL for VRE, showcasing its potential as an effective antibiotic.

- Anticancer Activity in Breast Cancer :

- Mechanistic Insights :

Q & A

Basic Question: What are the optimized synthetic routes for Tert-butyl methyl(piperidin-4-yl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves coupling a piperidin-4-amine derivative with a tert-butyl carbamate-protecting group. Key steps include:

- Condensation and Protection: Reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCE) or THF under inert conditions, using triethylamine (TEA) as a base to deprotonate the amine .

- Methylation: Introducing the methyl group via reductive alkylation (e.g., using formaldehyde and sodium cyanoborohydride) or alkyl halide substitution (e.g., methyl iodide in DMF with K₂CO₃) .

Critical Parameters:

- Solvent Choice: Polar aprotic solvents (DCE, THF) enhance reaction homogeneity, while DMF accelerates alkylation but may require post-reaction purification.

- Catalysts: TEA improves Boc protection efficiency, while NaBH(OAc)₃ stabilizes intermediates during reductive amination .

- Yield Optimization: Yields range from 70–85%, with purity >95% achievable via silica gel chromatography or recrystallization from ethyl acetate/hexane .

Advanced Question: How can stability issues of this compound under acidic/basic conditions be mitigated during synthesis?

Methodological Answer:

The tert-butyl carbamate group is labile under strong acids (e.g., TFA) or bases (e.g., NaOH), leading to deprotection. Strategies include:

- pH Control: Maintain neutral to mildly acidic conditions (pH 4–6) during reactions to prevent premature cleavage .

- Alternative Protecting Groups: For downstream modifications, consider stable alternatives like Fmoc (fluorenylmethyloxycarbonyl) under basic conditions.

- In Situ Stabilization: Additives like 2,6-lutidine or Hünig’s base can scavenge protons in acidic environments, preserving the Boc group .

Data Contradiction Note:

While suggests stability under ambient conditions, highlights gaps in long-term stability data. Researchers should validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the piperidine ring (δ 1.4–1.5 ppm for tert-butyl protons; δ 3.0–3.5 ppm for N-methyl and piperidine CH₂ groups) .

- Mass Spectrometry (ESI-MS): Look for [M+H]+ at m/z 229.18 (C₁₂H₂₄N₂O₂) with isotopic patterns matching the molecular formula .

- HPLC-PDA: Use a C18 column (ACN/water gradient) to assess purity (>98% at 254 nm) and detect hydrolytic byproducts .

Advanced Question: How can stereochemical impurities or diastereomers be resolved during synthesis?

Methodological Answer:

- Chiral HPLC: Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers (Rf ~0.3–0.5) .

- Circular Dichroism (CD): Detect optical activity in the piperidine ring (λ ~210–230 nm) to confirm stereochemical integrity .

- Crystallography: Co-crystallize with resolving agents (e.g., L-tartaric acid) for X-ray diffraction-based confirmation .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical evaluation .

- Storage: Store at 2–8°C under nitrogen to prevent hydrolysis; avoid light and moisture .

Advanced Question: How can conflicting toxicology data (e.g., acute vs. chronic toxicity) be addressed in preclinical studies?

Methodological Answer:

- In Vitro Assays: Conduct Ames tests (OECD 471) for mutagenicity and MTT assays (IC₅₀) in HEK293 cells to assess cytotoxicity .

- In Vivo Studies: Use rodent models (OECD 420) for acute oral toxicity (LD₅₀ >2000 mg/kg) and 28-day repeated-dose studies to identify NOAEL .

- Data Reconciliation: Cross-validate results with structural analogs (e.g., tert-butyl piperidine derivatives) to resolve contradictions .

Basic Question: What are the pharmacological applications of this compound in drug discovery?

Methodological Answer:

- GPCR Targeting: Acts as an intermediate in synthesizing dopamine D3 receptor ligands (e.g., via Suzuki coupling to aryl halides) .

- Kinase Inhibitors: Functionalize the piperidine nitrogen for covalent binding to BTK or EGFR kinases .

- Prodrug Design: The Boc group enables controlled release of active amines in vivo (e.g., pH-sensitive anticancer agents) .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies (AutoDock Vina): Model the piperidine ring’s interaction with Hsp90’s ATP-binding pocket (PDB: 1UY8) to estimate binding affinity (ΔG < -8 kcal/mol) .

- MD Simulations (GROMACS): Simulate solvation dynamics in explicit water (TIP3P) to assess conformational stability over 100 ns trajectories .

- QSAR: Use MOE descriptors (logP, polar surface area) to correlate structural features with IC₅₀ values in cancer cell lines .

Properties

IUPAC Name |

tert-butyl N-methyl-N-piperidin-4-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-7-12-8-6-9/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJOYDXRUBOZON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373551 | |

| Record name | tert-Butyl methyl(piperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108612-54-0 | |

| Record name | tert-Butyl methyl(piperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-N-Boc-4-N-Methyl-aminopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.